molecular formula C18H19NO7S B2501823 methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate CAS No. 1396635-81-6

methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate

Cat. No.: B2501823
CAS No.: 1396635-81-6
M. Wt: 393.41
InChI Key: QECJIODAIYRZFC-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate is an organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as disruption of cell division and induction of apoptosis.

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the esterification of 3,4-(methylenedioxy)phenylacetic acid with oxalyl chloride in methanol to form the intermediate ester . This intermediate is then reacted with appropriate sulfonamide derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl}benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodioxole ring with a sulfamoyl group and a benzoate ester makes it particularly effective as a COX inhibitor, setting it apart from other benzodioxole derivatives .

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7S/c1-18(21,13-5-8-15-16(9-13)26-11-25-15)10-19-27(22,23)14-6-3-12(4-7-14)17(20)24-2/h3-9,19,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECJIODAIYRZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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